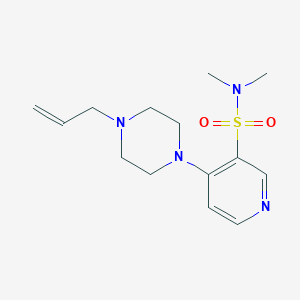![molecular formula C24H14F3N7O4 B215405 N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as NTPTP and has been studied for its various applications in the field of biochemistry and pharmacology.
Mechanism of Action
NTPTP inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, proliferation, and differentiation. NTPTP has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
NTPTP has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various animal models. In addition, NTPTP has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, NTPTP has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of NTPTP is its high purity, which makes it suitable for use in various laboratory experiments. Moreover, NTPTP has been shown to exhibit low toxicity, making it a safe compound for use in animal models. However, one of the limitations of NTPTP is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of NTPTP. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, further studies are needed to understand the mechanism of action of NTPTP and its effects on various cellular processes. Additionally, the development of more soluble derivatives of NTPTP may enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of NTPTP involves the reaction of 3-nitro-5-(3-pyridinyloxy)aniline with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride in the presence of a base. The reaction yields NTPTP as a white solid with a purity of 99%.
Scientific Research Applications
NTPTP has been studied for its potential pharmacological properties, including its ability to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell growth, proliferation, and differentiation. NTPTP has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Moreover, NTPTP has shown to be effective in reducing inflammation and oxidative stress in animal models of various diseases.
properties
Molecular Formula |
C24H14F3N7O4 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H14F3N7O4/c25-24(26,27)20-12-19(14-5-2-1-3-6-14)30-23-31-21(32-33(20)23)22(35)29-15-9-16(34(36)37)11-18(10-15)38-17-7-4-8-28-13-17/h1-13H,(H,29,35) |
InChI Key |
JYPUMZOTTSSJIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)